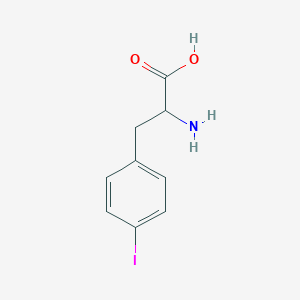

H-Phe(4-I)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931185 | |

| Record name | 4-Iodophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-41-2 | |

| Record name | 4-Iodophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(4-iodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of H-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2][3] Its structure incorporates an iodine atom at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties. This alteration makes it a valuable tool in various scientific disciplines, including peptide synthesis, protein engineering, and drug discovery.[4][5] The iodine atom can serve as a heavy-atom derivative for X-ray crystallography, a handle for cross-linking studies, and a precursor for further chemical modifications through reactions like Suzuki or Heck coupling.[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a look into its applications and biological relevance.

Core Physicochemical Properties

The defining characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Synonyms | 4-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid | [1] |

| CAS Number | 24250-85-9 | [1][6][7][8] |

| Molecular Formula | C9H10INO2 | [1][6][7] |

| Molecular Weight | 291.09 g/mol | [3][6] |

| Appearance | White to off-white solid powder | [1][6] |

| Melting Point | ~240 °C (lit.)[1][4], 255-256 °C[2] | [1][2][4] |

| Optical Rotation | [α]D20 = -6.5 ± 2º (c=2 in 80% AcOH) | [1][4] |

Predicted Physicochemical Data

The following table includes properties that have been computationally predicted, offering valuable insights for experimental design.

| Property | Predicted Value | Source |

| Density | 1.8 ± 0.1 g/cm³ | [9] |

| Boiling Point | 366.8 ± 32.0 °C at 760 mmHg | [2][9] |

| Flash Point | 175.6 ± 25.1 °C | [9] |

| pKa | 2.19 ± 0.10 | [2] |

| LogP | 2.14 | [9] |

Solubility and Storage

| Solvent | Solubility | Notes |

| Water | Partly miscible | [1][2] |

| DMSO | 4.65 mg/mL (15.97 mM) | Requires sonication and pH adjustment to 6 with 1 M HCl.[6] |

| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Storage (Solid) | Long-term at 4°C, protected from light.[1][6] Short-term at room temperature is acceptable.[1] | |

| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. Below are standard protocols for key analytical techniques.

Identity Determination by NMR and Mass Spectrometry

Objective: To confirm the chemical structure and mass of this compound.

Methodology: Nuclear Magnetic Resonance (¹H NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons on the iodophenyl ring and the aliphatic protons of the alanine (B10760859) backbone. The integration of these peaks should correspond to the number of protons in the structure.

Methodology: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization method (e.g., methanol/water for ESI).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate molecular ions.

-

Mass Analysis: Analyze the sample in a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: The mass spectrum should display a prominent peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₉H₁₁INO₂⁺), which is approximately 291.9831.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample, including chiral purity.

Methodology:

-

System Preparation: Use a standard HPLC system with a UV detector. For chiral analysis, a chiral column (e.g., a cyclodextrin-based column) is required.

-

Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Injection and Separation: Inject a defined volume of the sample onto the column. Run a gradient or isocratic method to separate the main compound from any impurities.

-

Detection and Analysis: Monitor the elution at a suitable wavelength (e.g., 220 nm). The purity is calculated by integrating the peak area of the main compound relative to the total peak area. For chiral analysis, the method should resolve the L- and D-enantiomers, allowing for the quantification of the D-enantiomer impurity.[1]

Biological Context and Applications

This compound is primarily used as a building block in peptide synthesis to create modified peptides and proteins.[4] Its incorporation allows for the study of protein structure and function. Furthermore, 4-Iodo-L-phenylalanine has been shown to inhibit protein synthesis in cancer cells, suggesting potential therapeutic applications.[1] It is believed to interfere with the translation process at the ribosomal level.[1]

Workflow: Incorporation into Peptides via Solid-Phase Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conceptual Pathway: Inhibition of Protein Synthesis

This diagram outlines the proposed mechanism by which 4-Iodo-L-phenylalanine inhibits cancer cell growth by disrupting protein synthesis.

Conclusion

This compound is a synthetically versatile and biologically relevant unnatural amino acid. Its well-defined physicochemical properties, including its unique mass and potential for further chemical modification, make it an invaluable asset for researchers in chemical biology and drug development. The ability to incorporate this residue into peptides and proteins opens up avenues for creating novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its properties and the experimental protocols for its characterization is paramount for its effective application in advancing scientific research.

References

- 1. usbio.net [usbio.net]

- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 3. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. This compound | CAS#:24250-85-9 | Chemsrc [chemsrc.com]

4-Iodo-L-phenylalanine CAS number and structure

An In-depth Technical Guide to 4-Iodo-L-phenylalanine (B157217)

Introduction

4-Iodo-L-phenylalanine is a non-natural amino acid derivative that serves as a versatile tool in biochemical research, drug discovery, and peptide synthesis.[1][2] Its structure, featuring an iodine atom on the phenyl ring, provides a unique reactive handle for various chemical modifications, making it a valuable building block for creating complex biomolecules with enhanced or novel properties.[1][3] This technical guide provides a comprehensive overview of 4-Iodo-L-phenylalanine, including its chemical properties, structure, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The chemical identity of 4-Iodo-L-phenylalanine is established by its unique structure and identifiers. It is the L-enantiomer of 4-iodophenylalanine.[4][5]

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a benzyl (B1604629) group that is substituted with an iodine atom at the para (4) position of the phenyl ring.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Iodo-L-phenylalanine is presented below. These properties are critical for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 291.09 g/mol | [5][7] |

| Appearance | White to off-white powder | [7][8] |

| Purity | ≥98% (TLC, HPLC) | [7][8] |

| Melting Point | ~240-256 °C | [5][8] |

| Optical Rotation | [a]D20 = -6.5 ± 2º (c=2 in 80% AcOH) | [8] |

| Solubility | Partly miscible with water. Soluble in DMSO, Acetone. | [5][8] |

| Storage Temperature | -20°C for long-term storage | [5][7] |

Key Applications in Research and Development

4-Iodo-L-phenylalanine's unique structure makes it a valuable component in several advanced research areas.

-

Peptide Synthesis and Modification: It is widely used as a building block in solid-phase peptide synthesis.[3] The iodine atom acts as a versatile handle for post-synthetic modifications through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the attachment of various functional groups, fluorescent tags, or other biomolecules.[2][9] This enables the creation of peptides with tailored properties, such as enhanced stability or binding affinity.[2]

-

Drug Development: In pharmaceutical research, this compound is used to design novel therapeutics.[1][3] Its incorporation into drug candidates can enhance efficacy, target specificity, and biological activity.[1] It has shown potential in cancer research, where it can have a cytostatic effect on malignant cells and enhance radiosensitivity.[10]

-

Radiolabeling and Imaging: The iodine atom can be replaced with radioisotopes of iodine (e.g., ¹³¹I), transforming a peptide or molecule containing this amino acid into a radiotracer.[2] This is a critical application for developing targeted radiopharmaceuticals for diagnostic imaging techniques like single-photon emission computed tomography (SPECT) and for radionuclide therapy, particularly in oncology.[2][11]

-

Biochemical and Structural Research: As an unnatural amino acid, it is used to probe protein structure and function.[1][5] Its incorporation can modulate the conformation and interactions of a peptide, providing insights into biological processes.[2] Spectroscopic techniques, such as X-ray Absorption Near-Edge Structure (XANES), have been used to study the atomic interactions involving the iodine atom within crystal structures of the compound.[11]

Experimental Protocols

Representative Synthesis: Ullman-type Coupling for Azide (B81097) Introduction

While multiple synthetic routes exist, one common application involves modifying 4-Iodo-L-phenylalanine after protecting its functional groups. The following protocol is a representative example of a subsequent reaction (Ullman-type coupling) that utilizes the iodine atom as a reactive site for introducing an azide group, a method often preferred for its safety over other azidation techniques.[9]

Objective: To synthesize N-Boc-4-azido-L-phenylalanine from N-Boc-4-iodo-L-phenylalanine.

Materials:

-

N-Boc-4-iodo-L-phenylalanine

-

Sodium Azide (NaN₃)

-

Sodium L-ascorbate

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Saturated aqueous NaCl (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-iodo-L-phenylalanine (1.0 eq) in DMSO.

-

Addition of Reagents: To the solution, add sodium azide (NaN₃, 2.0 eq), sodium L-ascorbate (0.2 eq), and Copper(I) iodide (CuI, 0.1 eq).

-

Initiation: Add N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C and stir vigorously under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-Boc-4-azido-L-phenylalanine using flash column chromatography on silica (B1680970) gel.

Characterization Methods

The identity and purity of 4-Iodo-L-phenylalanine and its derivatives are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[12][13]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.[8]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[8]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[13]

Workflow Visualization

The following diagram illustrates a generalized workflow for the incorporation and subsequent modification of 4-Iodo-L-phenylalanine in peptide synthesis, a primary application for this compound.

Caption: Workflow for peptide modification using 4-Iodo-L-phenylalanine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 6. 4-Iodo-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. usbio.net [usbio.net]

- 9. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]

- 11. Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]

- 12. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

The Biological Activity of 4-Iodophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Iodo-L-phenylalanine is a non-proteinogenic, unnatural amino acid that has garnered significant interest in various fields of biomedical research and drug development. Its unique chemical properties, stemming from the presence of an iodine atom on the phenyl ring, make it a versatile tool for protein engineering, a valuable tracer in medical imaging, and a potential therapeutic agent, particularly in oncology. This technical guide provides an in-depth overview of the biological activity of 4-iodophenylalanine, summarizing key quantitative data, detailing experimental protocols, and illustrating its interactions within cellular pathways.

Core Biological Activities and Mechanisms of Action

The biological significance of 4-iodophenylalanine is primarily attributed to three key features: its ability to be incorporated into proteins, its utility in radiolabeling, and its interaction with amino acid transport systems.

1. Site-Specific Incorporation into Proteins: 4-Iodo-L-phenylalanine can be site-specifically incorporated into proteins in response to a nonsense codon (e.g., the amber codon TAG or the opal codon UGA) through the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2][3] This allows for the precise introduction of a heavy atom into a protein structure, which is highly advantageous for X-ray crystallography and protein structure determination.[4] The aryl iodide also serves as a chemical handle for post-translational modifications via cross-coupling reactions, enabling the attachment of various probes and functional groups.[5]

2. Radiolabeling for Imaging and Therapy: The iodine atom can be replaced with a radioisotope, such as Iodine-123, Iodine-124, or Iodine-131, to create radiolabeled analogs of 4-iodophenylalanine.[1][6][7] These radiotracers are used in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize tumors that overexpress amino acid transporters.[7][8] Furthermore, when labeled with a beta-emitter like Iodine-131, it becomes a targeted radiotherapeutic agent, delivering cytotoxic radiation directly to cancer cells.[8][9]

3. Cellular Uptake via Amino Acid Transporters: As an analog of phenylalanine, 4-iodophenylalanine is recognized and transported into cells by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1).[6][7][9] LAT1 is often overexpressed in various types of cancer cells to meet their high demand for amino acids, providing a mechanism for the selective accumulation of 4-iodophenylalanine and its derivatives in tumors.[6][7][9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of 4-iodophenylalanine.

Table 1: In Vitro Efficacy and Cytotoxicity

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | MCF-7 | 1.0 mM | Competitive inhibition of [¹²⁵I]I-Phe uptake | [6] |

| IC50 | MCF-7 | 2.50 mM | Competitive inhibition of [¹⁴C]Phe uptake | [6] |

| LD50 (Intraperitoneal) | Mouse | >1,322 mg/kg | Acute toxicity | [10] |

| LD50 (Intraperitoneal) | Rat | 5,287 mg/kg | Acute toxicity | [10] |

Table 2: Pharmacokinetic Parameters of Radioiodinated 4-Iodophenylalanine in Humans

| Parameter | Value | Study Population | Reference |

| Biological Half-life | 30.1–39.2 h | Patients with refractory glioma | [1] |

| Organ Absorbed Dose (mGy/MBq) | |||

| Kidneys | 0.86 - 1.23 | Patients with refractory glioma | [1] |

| Bladder Wall | 0.49 - 0.6 | Patients with refractory glioma | [1] |

| Heart | 0.45 - 0.56 | Patients with refractory glioma | [1] |

| Red Marrow | 0.2 - 0.35 | Patients with refractory glioma | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving 4-iodophenylalanine are provided below.

Protocol 1: Site-Specific Incorporation of 4-Iodophenylalanine into a Target Protein in E. coli

This protocol is based on the use of an evolved aminoacyl-tRNA synthetase and a suppressor tRNA.

Materials:

-

E. coli strain engineered to express the orthogonal tRNA synthetase and suppressor tRNA.

-

Expression vector containing the target gene with an in-frame amber (TAG) codon at the desired incorporation site.

-

Luria-Bertani (LB) medium.

-

4-Iodo-L-phenylalanine.

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Ni-NTA affinity chromatography resin for protein purification.

Procedure:

-

Transform the E. coli strain with the expression vector for the target protein.

-

Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Dilute the overnight culture into a larger volume of LB medium containing antibiotics and 1 mM 4-iodo-L-phenylalanine.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Purify the target protein using Ni-NTA affinity chromatography.

-

Confirm the incorporation of 4-iodophenylalanine by mass spectrometry.

Protocol 2: In Vitro Cellular Uptake Assay in Cancer Cells

This protocol describes a competitive inhibition assay to measure the uptake of radiolabeled 4-iodophenylalanine.

Materials:

-

Cancer cell line of interest (e.g., MCF-7).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Hank's Balanced Salt Solution (HBSS).

-

Radiolabeled 4-iodo-L-phenylalanine (e.g., [¹²⁵I]I-Phe).

-

Unlabeled 4-iodo-L-phenylalanine and L-phenylalanine.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

On the day of the assay, remove the culture medium and wash the cells twice with PBS.

-

Add 150 µL of pre-warmed HBSS to each well and incubate for 30 minutes at 37°C.

-

To experimental wells, add 50 µL of varying concentrations of unlabeled 4-iodophenylalanine or L-phenylalanine (competitors). For control wells, add 50 µL of HBSS.

-

Initiate the uptake by adding 50 µL of HBSS containing a known amount of radiolabeled 4-iodo-L-phenylalanine to each well.

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C.

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.5 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of uptake inhibition for each competitor concentration and determine the IC50 value.

Protocol 3: Radiosynthesis of 4-[¹³¹I]Iodo-L-phenylalanine

This protocol describes a copper-catalyzed isotopic exchange method.

Materials:

-

4-Iodo-L-phenylalanine.

-

Sodium [¹³¹I]iodide.

-

0.05 M NaOH.

-

Sodium metabisulfite (B1197395) (Na₂S₂O₅) solution.

-

0.1 M Phosphoric acid (H₃PO₄).

-

30% Hydrochloric acid (HCl).

-

L-ascorbic acid solution.

-

0.1 M Copper (II) sulfate (B86663) (CuSO₄) solution.

-

Ethanol.

-

Phosphate-buffered saline (PBS), pH 7.0.

-

0.9% Sodium chloride (NaCl) solution.

-

Sterile vials and filters.

-

HPLC system for purification.

Procedure:

-

To a sterile vial, add sodium [¹³¹I]iodide in 0.05 M NaOH and evaporate to dryness under a stream of nitrogen at 90°C.

-

Add a solution of 4-iodo-L-phenylalanine in 0.1 M H₃PO₄ to the dried vial.

-

Sequentially add 30% HCl, L-ascorbic acid solution, and CuSO₄ solution.

-

Heat the reaction mixture at 100°C for 30 minutes.

-

Cool the reaction mixture and purify the 4-[¹³¹I]iodo-L-phenylalanine using reverse-phase HPLC.

-

Collect the fraction containing the product and add L-ascorbic acid to prevent radiolysis.

-

Evaporate the HPLC solvent.

-

Reconstitute the final product in a sterile, injectable solution (e.g., ethanol, PBS, and saline).

-

Determine the radiochemical purity and specific activity of the final product.

Signaling Pathways and Logical Relationships

While direct evidence of 4-iodophenylalanine modulating specific signaling pathways is limited, its biological activities suggest interactions with pathways crucial for cancer cell proliferation, survival, and metabolism. The following diagrams illustrate these logical relationships.

Caption: Cellular uptake and downstream effects of 4-iodophenylalanine.

Caption: Experimental workflow for site-specific protein incorporation.

References

- 1. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A step-by-step guide to performing cancer metabolism research using custom-made media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Biodistribution and pharmacokinetics of I-131 labelled 4-iodophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

H-Phe(4-I)-OH: An In-depth Technical Guide to a Versatile Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is an unnatural amino acid that has garnered significant interest in the fields of peptide synthesis, drug development, and chemical biology. As a derivative of the essential amino acid L-phenylalanine, its unique properties, conferred by the iodine atom at the para position of the phenyl ring, make it a valuable tool for a variety of applications. The introduction of this halogenated residue into peptides can enhance their therapeutic potential by improving metabolic stability and enabling specific targeting of cellular pathways.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed protocols for its incorporation into peptides, and a summary of its applications, with a focus on its use in cancer research.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and application in peptide synthesis. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 24250-85-9 |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~240 °C (decomposes) |

| Optical Rotation | [α]²⁰/D = -6.5 ± 2º (c = 2 in 80% Acetic Acid) |

| Solubility | DMSO: 4.65 mg/mL (15.97 mM) with sonication and pH adjustment to 6 with 1 M HCl.[2] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month).[2] |

Experimental Protocols

The primary application of this compound is in the synthesis of peptides with novel properties. The most common method for this is Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-Phe(4-I)-OH.

1. Resin Preparation:

-

Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

2. First Amino Acid Coupling:

-

Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., HCTU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

-

Allow the reaction to proceed for 2 hours.

-

Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

3. Fmoc Deprotection:

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

4. Incorporation of Fmoc-Phe(4-I)-OH:

-

Activate Fmoc-Phe(4-I)-OH (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using a ninhydrin (B49086) test.

-

Wash the resin with DMF and DCM.

5. Subsequent Amino Acid Couplings:

-

Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether.

7. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[3][4]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas, particularly in cancer research and structural biology.

Targeted Cancer Therapy and Imaging

Cancer cells often upregulate amino acid transporters to meet their high metabolic demands.[5] One such transporter is the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer, including breast cancer.[6] This overexpression provides a mechanism for the targeted delivery of therapeutic agents.

Radioiodinated 4-iodophenylalanine has been investigated as a potential agent for both cancer imaging and therapy.[6] The iodine atom can be replaced with a radioactive isotope, such as ¹²³I for imaging or ¹³¹I for therapy.[7] The resulting radiolabeled amino acid is then preferentially taken up by cancer cells via LAT1.[6]

A study investigating the uptake of radioiodinated 4-iodophenylalanine in MCF-7 breast cancer cells demonstrated significant and specific uptake, which could be inhibited by unlabeled phenylalanine and 4-iodophenylalanine.[6]

Inhibition of [¹²⁵I]I-Phe Uptake in MCF-7 Cells [6]

| Inhibitor | IC₅₀ (mM) |

| Phenylalanine (Phe) | 1.3 |

| 4-Iodophenylalanine (I-Phe) | 1.0 |

These findings highlight the potential of this compound as a scaffold for developing targeted cancer therapeutics and diagnostics.

Structural Biology

The iodine atom in this compound is a heavy atom, which can be utilized in X-ray crystallography to solve the phase problem through techniques like single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD).[8] Incorporating this unnatural amino acid into a peptide can facilitate the determination of its three-dimensional structure.

Conclusion

This compound is a versatile unnatural amino acid with significant applications in peptide chemistry and drug development. Its unique properties allow for the synthesis of peptides with enhanced stability and novel functionalities. The ability to incorporate a heavy atom and a site for radiolabeling makes it particularly valuable for structural biology and the development of targeted cancer therapies and imaging agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this powerful tool.

References

- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. verifiedpeptides.com [verifiedpeptides.com]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Incorporation of Iodine into Peptides using H-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies, quantitative data, and applications associated with the introduction of iodine into peptides using the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH). This guide is intended to be a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and molecular imaging.

Introduction: The Versatility of Iodinated Peptides

The site-specific incorporation of modified amino acids into peptides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 4-Iodophenylalanine, in particular, offers a unique set of advantages that make it a valuable tool for researchers. The introduction of an iodine atom into the phenylalanine side chain provides a versatile handle for a variety of chemical modifications and applications.

The key benefits of incorporating this compound into peptide sequences include:

-

Site-Specific Functionalization: It allows for the precise introduction of iodine at a specific position within the peptide sequence, enabling targeted modifications.[1]

-

Platform for Derivatization: The iodine atom serves as a reactive site for post-synthetic modifications, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the attachment of various moieties, including fluorescent probes, affinity tags, and small molecule drugs.

-

Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), transforming the peptide into a radiotracer for diagnostic imaging (PET, SPECT) or targeted radionuclide therapy.

-

Structural and Functional Modulation: The bulky and lipophilic nature of the iodine atom can influence the peptide's conformation, stability, and binding affinity to its biological target.

This guide will delve into the practical aspects of utilizing this compound in peptide synthesis, providing detailed experimental protocols, quantitative data, and visual representations of relevant workflows and biological pathways.

Experimental Protocols

The primary method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide a detailed methodology for this process.

Materials and Reagents

-

Fmoc-Phe(4-I)-OH

-

SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides)

-

Standard Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle for the incorporation of Fmoc-Phe(4-I)-OH.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2 of the synthesis protocol.

-

Resin Preparation: Wash the resin with DCM and dry it under vacuum.[2]

-

Cleavage:

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

-

Agitate for 2-3 hours at room temperature.[2]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[2]

-

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[2]

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).

Quantitative Data

The efficiency of incorporating Fmoc-Phe(4-I)-OH and the overall success of the peptide synthesis can be evaluated by several quantitative metrics. The following tables summarize typical performance data for manual and automated SPPS.

| Parameter | Manual SPPS | Automated SPPS |

| Coupling Efficiency per Step | >99% | >99.5% |

| Overall Yield (for a 10-mer peptide) | 15-25% | 30-50% |

| Crude Purity (pre-purification) | 50-70% | 60-80% |

Note: These values are estimates and can vary depending on the specific peptide sequence, resin, coupling reagents, and experimental conditions.[2]

For radioiodinated peptides, the radiochemical yield is a critical parameter. The following table provides examples of radiochemical yields for the synthesis of radioiodinated 4-iodophenylalanine.

| Synthesis Method | Radiochemical Yield (Radioiodination Step) | Radiochemical Yield (Deprotection Step) | Overall Radiochemical Yield (Single Step) |

| Two-step from tin precursor | 91.6 ± 2.7% | 83.7 ± 1.7% | - |

| Single-step from tin precursor | - | - | 94.8 ± 3.4% |

Data from the synthesis of radioiodinated 4-iodophenylalanine.[3]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological systems. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of working with iodinated peptides.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of peptides containing 4-iodophenylalanine.

Logical Relationships

This diagram illustrates the logical connections between the introduction of 4-iodophenylalanine into a peptide and the resulting properties and applications.

Signaling Pathway Example: Neuropeptide Y Y1 Receptor

Peptides containing 4-iodophenylalanine can be used to study and modulate various signaling pathways. A prominent example is the Neuropeptide Y (NPY) system, where iodinated NPY analogs can be used to probe the NPY Y1 receptor, a G protein-coupled receptor (GPCR) involved in processes like vasoconstriction and cell proliferation.[4] The following diagram illustrates the signaling cascade initiated by NPY binding to its Y1 receptor.

Conclusion

The incorporation of 4-iodophenylalanine into peptides using this compound is a robust and versatile strategy that significantly expands the functional repertoire of these biomolecules. Through well-established Fmoc-SPPS protocols, researchers can efficiently synthesize iodinated peptides with high purity. These modified peptides serve as invaluable tools in a wide range of applications, from fundamental studies of protein-protein interactions and signaling pathways to the development of novel diagnostic and therapeutic agents. The ability to introduce a site-specific iodine handle opens up a myriad of possibilities for further chemical modification and radiolabeling, making this compound an essential building block in the modern peptide chemist's toolbox. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of iodinated peptides in their scientific endeavors.

References

- 1. What Is the Workflow of Custom Modified Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodophenylalanine: A Technical Guide to its Role in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodo-L-phenylalanine, a non-proteinogenic amino acid analogue of L-phenylalanine, has emerged as a molecule of significant interest in biomedical research and drug development. While traditionally utilized for its utility in protein structure elucidation through its incorporation into polypeptide chains, its role as an inhibitor of protein synthesis presents a compelling avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the mechanisms by which 4-iodophenylalanine exerts its inhibitory effects on protein synthesis, with a primary focus on its interaction with the L-type amino acid transporter 1 (LAT1). We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Amino Acid Transport

The primary mechanism by which 4-iodo-L-phenylalanine inhibits protein synthesis is not through direct interaction with the ribosomal machinery, but rather by competitively inhibiting the uptake of essential amino acids into the cell. This is predominantly achieved by targeting the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids such as leucine (B10760876), isoleucine, valine, and phenylalanine.[1][2]

Cancer cells, in particular, often overexpress LAT1 to meet their high demand for amino acids to fuel rapid proliferation and protein synthesis.[3][4] By acting as a competitive substrate for LAT1, 4-iodo-L-phenylalanine effectively blocks the entry of these essential building blocks, leading to a state of amino acid deprivation within the cell.

This amino acid starvation has two major downstream consequences that culminate in the inhibition of protein synthesis:

-

Downregulation of the mTORC1 Signaling Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis, and its activity is highly dependent on the intracellular availability of amino acids, particularly leucine. By inhibiting leucine uptake, 4-iodophenylalanine leads to the inactivation of the mTORC1 pathway, which in turn suppresses protein synthesis.[2][3][5]

-

Activation of the General Amino Acid Control (GAAC) Pathway: Amino acid deprivation triggers the GAAC pathway, a stress response mechanism that leads to a global reduction in protein synthesis to conserve resources.[2][3]

Quantitative Data: Inhibitory Potency of 4-Iodophenylalanine

The inhibitory effect of 4-iodophenylalanine on amino acid transport has been quantified in various studies. The following table summarizes key quantitative data, providing a clear comparison of its potency.

| Parameter | Tracer Amino Acid | Inhibitor | Cell Line | IC50 Value (mM) |

| Amino Acid Uptake Inhibition | [¹⁴C]Phenylalanine | Phenylalanine | MCF-7 | 1.45 |

| [¹⁴C]Phenylalanine | 4-Iodo-L-phenylalanine | MCF-7 | 2.50 | |

| [¹²⁵I]4-Iodo-L-phenylalanine | Phenylalanine | MCF-7 | 1.3 | |

| [¹²⁵I]4-Iodo-L-phenylalanine | 4-Iodo-L-phenylalanine | MCF-7 | 1.0 |

Data extracted from a study on the synthesis and evaluation of radioiodinated 4-iodophenylalanine.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of 4-Iodophenylalanine Action

Caption: Mechanism of 4-Iodophenylalanine-mediated inhibition of protein synthesis.

Experimental Workflow for Assessing Protein Synthesis Inhibition

Caption: Workflow for Radiolabeled Amino Acid Incorporation Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the role of 4-iodophenylalanine in protein synthesis inhibition.

Protocol for Amino Acid Uptake Inhibition Assay

This protocol is designed to quantify the inhibition of amino acid transport by 4-iodophenylalanine.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Radiolabeled amino acid (e.g., [¹⁴C]L-phenylalanine or [³H]L-leucine)

-

Unlabeled L-phenylalanine

-

4-Iodo-L-phenylalanine

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

Methodology:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Solutions: Prepare stock solutions of unlabeled L-phenylalanine and 4-iodo-L-phenylalanine in a suitable solvent and dilute to various concentrations in uptake buffer (e.g., Hanks' Balanced Salt Solution). Prepare the radiolabeled amino acid solution in the same buffer.

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed PBS.

-

Add the uptake buffer containing the different concentrations of the inhibitors (unlabeled L-phenylalanine or 4-iodo-L-phenylalanine) and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled amino acid to each well.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each lysate to normalize the radioactivity counts.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol for In Vitro Translation Inhibition Assay

This assay directly measures the effect of 4-iodophenylalanine on the synthesis of a reporter protein in a cell-free system.[6]

Materials:

-

In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System or E. coli S30 Extract System)

-

Reporter mRNA (e.g., Luciferase or GFP mRNA)

-

Amino acid mixture (provided with the kit)

-

4-Iodo-L-phenylalanine

-

Nuclease-free water

-

Luminescence or fluorescence plate reader

Methodology:

-

Preparation of 4-Iodophenylalanine: Prepare a stock solution of 4-iodo-L-phenylalanine in nuclease-free water or a compatible buffer.

-

Reaction Setup:

-

On ice, set up the in vitro translation reactions according to the manufacturer's protocol.

-

Create a master mix containing the cell-free extract, reaction buffer, and amino acid mixture (lacking phenylalanine if direct competition is being assessed).

-

Aliquot the master mix into reaction tubes.

-

-

Addition of Inhibitor and mRNA:

-

Add serial dilutions of 4-iodo-L-phenylalanine to the respective reaction tubes. Include a vehicle control.

-

Add the reporter mRNA to each reaction to initiate translation.

-

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).

-

Signal Detection:

-

If using a luciferase reporter, add the luciferase substrate to each reaction and measure the luminescence.

-

If using a GFP reporter, measure the fluorescence.

-

-

Data Analysis:

-

Subtract the background signal (a reaction with no mRNA).

-

Calculate the percentage of inhibition for each concentration of 4-iodophenylalanine relative to the vehicle control.

-

Plot the percentage of inhibition against the concentration and determine the IC50 value.

-

Protocol for Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of 4-iodophenylalanine on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

4-Iodo-L-phenylalanine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of 4-iodo-L-phenylalanine in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of 4-iodophenylalanine. Include a vehicle control.

-

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the concentration and determine the IC50 value.

-

Conclusion

4-Iodo-L-phenylalanine presents a multifaceted profile, acting as both a tool for protein engineering and a potential therapeutic agent through its inhibition of protein synthesis. Its primary mechanism of action involves the competitive inhibition of the LAT1 amino acid transporter, leading to amino acid deprivation and subsequent downregulation of the mTORC1 pathway and activation of the GAAC stress response. This targeted action, particularly in cancer cells overexpressing LAT1, underscores its potential in drug development. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists to further investigate and harness the therapeutic potential of 4-iodophenylalanine. The provided diagrams offer a clear visual aid for understanding its mechanism and the experimental approaches to its study. Further research into its interaction with phenylalanyl-tRNA synthetase and its in vivo efficacy will be crucial in fully elucidating its role as a protein synthesis inhibitor.

References

- 1. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Exploratory Studies with 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), a non-canonical amino acid, has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Its unique properties, particularly the presence of an iodine atom on the phenyl ring, enable a range of bioorthogonal reactions and provide a heavy atom for structural studies. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its incorporation into peptides and proteins and its subsequent chemical modification. Detailed experimental protocols, quantitative data, and visualizations of key workflows are presented to facilitate the adoption of this versatile amino acid in exploratory research.

Introduction

This compound is a derivative of the natural amino acid L-phenylalanine, featuring an iodine atom at the para position of the phenyl ring. This modification introduces several advantageous characteristics for research and development. The carbon-iodine bond is relatively stable yet susceptible to cleavage and substitution under specific catalytic conditions, making it an ideal handle for bioorthogonal chemistry. Furthermore, the high electron density of the iodine atom makes it a valuable tool for X-ray crystallography and other structural biology techniques.

This guide will delve into two primary areas of exploratory studies with this compound:

-

Site-Specific Incorporation into Peptides and Proteins: Leveraging the cellular protein synthesis machinery to introduce this compound at precise locations within a polypeptide chain.

-

Post-Translational Modification via Suzuki-Miyaura Cross-Coupling: Utilizing the iodine handle for carbon-carbon bond formation to create novel bioconjugates and peptidomimetics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Synonyms | (S)-2-Amino-3-(4-iodophenyl)propanoic acid, p-Iodo-L-phenylalanine | [1] |

| CAS Number | 24250-85-9 | [1] |

| Molecular Formula | C₉H₁₀INO₂ | [1] |

| Molecular Weight | 291.10 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98% | [1][3] |

| Storage Temperature | -20°C to 4°C for long-term storage | [1][2] |

| Solubility | Partly miscible with water | [1] |

Site-Specific Incorporation of this compound into Proteins

The ability to incorporate non-canonical amino acids like this compound at specific sites in a protein is a cornerstone of modern protein engineering. The most common method to achieve this is through the use of an expanded genetic code, employing a suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is orthogonal to the host cell's translational machinery. This section provides a detailed protocol for the incorporation of this compound into a target protein using an E. coli cell-free protein synthesis (CFPS) system.

Experimental Protocol: Site-Specific Incorporation via Amber Codon Suppression in a Cell-Free System

This protocol outlines the general steps for incorporating this compound in response to an amber (UAG) stop codon in an E. coli-based cell-free protein synthesis system.

Materials:

-

E. coli S30 cell extract

-

Plasmid DNA encoding the target protein with a UAG codon at the desired incorporation site

-

Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound

-

Purified orthogonal suppressor tRNA (tRNAPylCUA)

-

This compound

-

Amino acid mixture (containing the 19 standard amino acids)

-

Energy solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)

-

Reaction buffer (containing salts, cofactors, and a reducing agent)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components in the specified order. The final volume is typically 15-50 µL.

-

Nuclease-free water to the final volume

-

Reaction buffer

-

Amino acid mixture (without phenylalanine)

-

This compound (final concentration typically 1-2 mM)

-

Energy solution

-

Orthogonal suppressor tRNA (final concentration ~100-200 µg/mL)

-

Plasmid encoding the orthogonal aaRS

-

Plasmid encoding the target protein with the amber codon

-

E. coli S30 cell extract

-

-

Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours.

-

Protein Expression Analysis: Analyze the protein expression by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against a tag (e.g., His-tag) on the target protein.

-

Purification: Purify the expressed protein containing this compound using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Mass Spectrometry Verification: Confirm the successful incorporation of this compound and its precise location by mass spectrometry (e.g., LC-MS/MS).

Workflow for Site-Specific Incorporation

Caption: Workflow for site-specific incorporation of this compound.

Suzuki-Miyaura Cross-Coupling on Peptides Containing this compound

The carbon-iodine bond in this compound serves as a versatile handle for post-translational or post-synthesis modification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the iodinated phenyl ring and a variety of boronic acids or esters. This enables the synthesis of peptides with novel side chains, bioconjugates, and macrocyclic peptides.

Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for performing a Suzuki-Miyaura cross-coupling reaction on a peptide containing this compound that is still attached to a solid-phase synthesis resin.

Materials:

-

Peptide-resin containing this compound

-

Aryl or alkyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, dioxane, toluene/water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel suitable for solid-phase synthesis

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent in the reaction vessel.

-

Reagent Addition: Add the boronic acid (typically 2-5 equivalents relative to the peptide), the palladium catalyst (typically 0.1-0.2 equivalents), and the base (typically 2-5 equivalents) to the reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas for several minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100°C) and agitate for 2-24 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

-

Washing: After the reaction is complete, cool the mixture to room temperature and wash the resin extensively with the reaction solvent, water, and other organic solvents (e.g., DCM, MeOH) to remove excess reagents and byproducts.

-

Cleavage and Purification: Cleave the modified peptide from the resin using standard procedures (e.g., with a TFA cocktail) and purify by preparative HPLC.

-

Characterization: Confirm the structure of the final product by mass spectrometry and NMR if necessary.

Quantitative Data: Suzuki-Miyaura Reaction Yields

The efficiency of the Suzuki-Miyaura cross-coupling reaction on peptides can vary depending on the specific substrates, catalyst, base, and reaction conditions. Table 2 provides a summary of reported reaction conversions for the Suzuki-Miyaura coupling of Nα-Boc-4-iodophenylalanine with phenylboronic acid under different catalytic systems.

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) |

| Pd nanoparticles in PNNPAM-co-MAc | Room Temp. | 24 | 30 |

| Pd nanoparticles in PNNPAM-co-MAc | 37 | 24 | 62 |

| Pd nanoparticles in PNIPAM-co-MAc | Room Temp. | 24 | 30 |

| Pd nanoparticles in PNIPAM-co-MAc | 37 | 24 | >99 |

| Pd nanoparticles in PNNPAM-co-DAPMA | Room Temp. | 24 | 32 |

| Pd nanoparticles in PNNPAM-co-DAPMA | 37 | 24 | 45 |

| Pd nanoparticles in PNIPAM-co-DAPMA | Room Temp. | 24 | 46 |

| Pd nanoparticles in PNIPAM-co-DAPMA | 37 | 24 | 62 |

Data adapted from a study on microgel-supported palladium nanoparticle catalysts.

Workflow for On-Resin Suzuki-Miyaura Cross-Coupling

Caption: Workflow for on-resin Suzuki-Miyaura cross-coupling.

Biological Applications and Signaling Pathways

While the primary focus of many exploratory studies with this compound has been on its utility as a chemical biology tool, there is growing interest in its potential to modulate biological processes directly. The incorporation of this non-canonical amino acid can alter the structure and function of peptides and proteins, leading to changes in their interactions with other biomolecules and their effects on cellular signaling pathways.

Currently, there is a lack of direct research specifically elucidating the signaling pathways modulated by peptides or proteins containing this compound. However, studies on other phenylalanine derivatives and peptides have shown effects on key signaling cascades implicated in cancer, such as the PI3K-Akt and MAPK pathways. For example, a novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9, which are involved in these pathways. It is plausible that peptides incorporating this compound could be designed to have similar or enhanced effects.

Future research in this area could involve the design and synthesis of this compound-containing peptides that target specific receptors or enzymes, followed by comprehensive cell-based assays to investigate their impact on downstream signaling events.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a peptide containing this compound could be designed to inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the PI3K/Akt and MAPK pathways. This is a conceptual representation and requires experimental validation.

Caption: Hypothetical inhibition of RTK signaling by an this compound peptide.

Conclusion

4-Iodo-L-phenylalanine is a versatile and powerful tool for a wide range of exploratory studies in the life sciences. Its ability to be site-specifically incorporated into proteins provides a gateway for the introduction of a unique chemical handle, enabling advanced applications in structural biology and bioorthogonal chemistry. The Suzuki-Miyaura cross-coupling reaction on this compound-containing peptides and proteins opens up vast possibilities for creating novel biomolecules with tailored properties. While the direct impact of this compound on cellular signaling pathways is an area that requires further investigation, the potential for designing peptides with specific biological activities is significant. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers looking to harness the potential of this remarkable non-canonical amino acid.

References

- 1. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 2. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to H-Phe(4-I)-OH as a Precursor for Radiolabeling

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-iodophenylalanine, commonly denoted as H-Phe(4-I)-OH, is a critical precursor in the synthesis of radiolabeled amino acids for diagnostic and therapeutic applications in oncology. Its structure allows for the straightforward incorporation of radioiodine isotopes, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, enabling the development of targeted radiopharmaceuticals. These agents are primarily utilized in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and characterize tumors that exhibit upregulated amino acid transport systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound as a radiolabeling precursor. Detailed protocols for synthesis and purification, along with visual workflows, are presented to facilitate its application in research and drug development.

Introduction

Radiolabeled amino acids have emerged as a significant class of radiopharmaceuticals for tumor imaging and therapy.[1][2] Cancer cells often exhibit increased metabolic activity and a corresponding upregulation of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[3] This physiological characteristic provides a basis for the selective accumulation of radiolabeled amino acids in tumor tissues, allowing for non-invasive visualization and characterization.

This compound serves as an ideal precursor for radioiodination due to the presence of an iodine atom on the phenyl ring, which can be readily exchanged with a radioactive isotope of iodine. The resulting radioiodinated phenylalanine analogues are valuable tools in nuclear medicine, offering insights into tumor metabolism and proliferation.

Radiolabeling Methodologies

The primary methods for the radiolabeling of phenylalanine derivatives using this compound as a starting point or key intermediate involve either electrophilic substitution on a suitable precursor or a copper-assisted nucleophilic exchange reaction.

Radioiododestannylation using a Tin Precursor

A common and efficient method for the synthesis of no-carrier-added radioiodinated 4-iodophenylalanine involves the use of a trialkyltin precursor.[1] This method offers high radiochemical yields and purity. The general workflow involves the synthesis of a protected N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine derivative, which then undergoes radioiodination followed by deprotection.

Copper-Assisted Nucleophilic Isotopic Exchange

An alternative approach is the Cu¹⁺-assisted nucleophilic isotopic exchange reaction.[3][4] This method allows for the direct radioiodination of a non-radioactive iodo-precursor, such as 2-iodo-L-phenylalanine, in a "kit-like" preparation.[3][4] This technique is advantageous for its simplicity and high labeling efficiency.[3]

Quantitative Data on Radiolabeling

The efficiency of radiolabeling is a critical parameter in the production of radiopharmaceuticals. The following tables summarize key quantitative data from cited studies on the radiolabeling of 4-iodophenylalanine precursors.

| Isotope | Precursor | Method | Radiolabeling Yield (Mean ± SD) | Radiochemical Purity | Reference |

| ¹²⁵I | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Two-step (Radioiodination) | 91.6 ± 2.7% (n=5) | >99% | [1] |

| ¹²⁵I | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Two-step (Deprotection) | 83.7 ± 1.7% (n=5) | >99% | [1] |

| ¹²⁵I | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Single-step | 94.8 ± 3.4% (n=5) | >99% | [1] |

| ¹³¹I | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Single-step | 90.0 ± 3.8% (n=3) | >99% | [1] |

| ¹²³I/¹²⁵I | 2-iodo-L-phenylalanine | Cu¹⁺-assisted exchange | >98% | >99% | [3][4] |

Table 1: Summary of Radiolabeling Yields and Purities.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and purification of radioiodinated phenylalanine.

Two-Step Synthesis of [¹²⁵I]4-iodophenylalanine via a Tin Precursor

This protocol is adapted from the work of Natarajan et al.[1]

Step 1: Radioiodination of the Tin Precursor

-

To a solution of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate (tin precursor) in a suitable organic solvent, add [¹²⁵I]NaI.

-

Introduce an oxidizing agent (e.g., Chloramine-T) to facilitate the electrophilic substitution.

-

Allow the reaction to proceed at room temperature for a short duration (typically 15-30 seconds).

-

Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

-

Purify the intermediate, [¹²⁵I]-(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate, using High-Performance Liquid Chromatography (HPLC).

Step 2: Deprotection

-

Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid) to remove the Boc and tert-butyl protecting groups.

-

Monitor the deprotection reaction by radio-TLC or HPLC.

-

Once the reaction is complete, evaporate the acid under a stream of nitrogen.

-

Reconstitute the final product, [¹²⁵I]4-iodophenylalanine, in a suitable buffer for in vitro or in vivo studies.

Single-Step Synthesis of [¹²⁵I]4-iodophenylalanine

This protocol is a more streamlined approach, also based on the findings of Natarajan et al.[1]

-

Combine the tin precursor, [¹²⁵I]NaI, and the oxidizing agent in a single reaction vessel.

-

Simultaneously initiate the radioiodination and deprotection by adding a strong acid.

-

Allow the reaction to proceed for a specified time.

-

Purify the final product, [¹²⁵I]4-iodophenylalanine, using HPLC to separate it from unreacted precursors and byproducts.

Cu¹⁺-Assisted Radioiodination of 2-iodo-L-phenylalanine

This "kit" preparation method is based on the work of Damen et al.[4]

-

Prepare a kit vial containing 2-iodo-L-phenylalanine, a source of Cu¹⁺ (e.g., CuSO₄ and a reducing agent like SnSO₄), and appropriate buffers.

-

Add no-carrier-added Na¹²³I or Na¹²⁵I to the vial.

-

Heat the reaction mixture at an optimized temperature (e.g., 180°C) for a specific duration (e.g., 24 hours).

-

After cooling, purify the resulting radioiodinated 2-iodo-L-phenylalanine using a simple filtration method, such as passing through an Ag-membrane filter, to remove unreacted iodide.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of radioiodinated phenylalanine.

References

- 1. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, radiosynthesis, and in vitro characterization of [125I]-2- iodo-L-phenylalanine in a R1M rhabdomyosarcoma cell model as a new potential tumor tracer for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of H-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine). The information presented herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and evaluation of this compound. This document details storage recommendations, potential degradation pathways, and experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound is a white to off-white or light yellow crystalline powder. It is generally considered a stable compound under recommended storage conditions. However, like many amino acid derivatives, its stability can be influenced by temperature, light, humidity, and pH.

Summary of Storage Conditions

For optimal stability and to ensure the integrity of the compound for research and development purposes, the following storage conditions are recommended based on information from various suppliers and stability principles.

| Storage Type | Temperature | Duration | Additional Precautions |

| Short-Term Storage | Room Temperature | Limited periods | Keep in a well-sealed container, protected from light. |